Aspergione B

Description

Structure

3D Structure

Properties

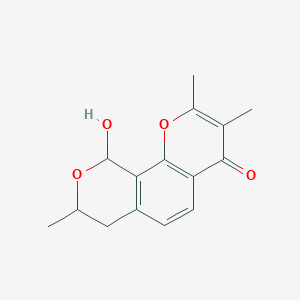

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

10-hydroxy-2,3,8-trimethyl-8,10-dihydro-7H-pyrano[4,3-h]chromen-4-one |

InChI |

InChI=1S/C15H16O4/c1-7-6-10-4-5-11-13(16)8(2)9(3)19-14(11)12(10)15(17)18-7/h4-5,7,15,17H,6H2,1-3H3 |

InChI Key |

LKSUTKLZDIWZPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C(O1)O)C3=C(C=C2)C(=O)C(=C(O3)C)C |

Synonyms |

aspergione B |

Origin of Product |

United States |

Fungal Origin and Biosynthetic Strain Isolation

Optimized Fermentation Strategies for Research Purposes

The production of Aspergione B for research necessitates the cultivation of the Aspergillus versicolor fungus under controlled laboratory conditions. This is typically achieved through fermentation, a process where the fungus is grown in a nutrient-rich medium to encourage the synthesis of secondary metabolites.

For marine-derived strains, the fermentation medium often incorporates seawater or its components to mimic the natural habitat. acs.org Optimization of fermentation parameters is crucial for maximizing the yield of the target compound. Key factors that are often manipulated include:

Medium Composition: The types and concentrations of carbon and nitrogen sources, as well as essential minerals, are critical. For instance, studies on other Aspergillus species have shown that variations in components like wheat bran, ammonium (B1175870) chloride, and phosphates can significantly impact metabolite production. scispace.com

pH: The initial pH of the culture medium is a significant factor. Research on fungal fermentation indicates that optimal pH levels can vary, but they directly influence enzyme activity and metabolite synthesis. scispace.comresearchgate.net

Temperature: Incubation temperature is another critical parameter that must be optimized for efficient fungal growth and metabolite production. scispace.comnih.gov

Aeration and Agitation: The levels of dissolved oxygen and mixing within the fermenter can influence fungal metabolism and, consequently, the production of secondary metabolites. nih.gov

Incubation Time: The duration of the fermentation process is tailored to coincide with the peak production of the desired compound. scispace.com

Fed-batch cultivation is a strategy that can be employed to enhance the production of secondary metabolites. researchgate.net This technique involves the controlled addition of nutrients during the fermentation process to maintain optimal conditions for an extended period. nih.gov

Chromatographic and Extraction Techniques for Purification

Following fermentation, a multi-step process is required to extract and purify this compound from the fungal culture, which includes both the mycelia and the culture filtrate. acs.org

The initial step typically involves extraction with an organic solvent, such as ethyl acetate (B1210297), to separate the crude mixture of secondary metabolites from the aqueous culture medium and fungal biomass. researchgate.net

The crude extract then undergoes a series of chromatographic separations to isolate this compound from other compounds. cqvip.com Chromatography is a technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Common chromatographic methods used in the purification of natural products include:

Column Chromatography: This is often the first step in purification, where the crude extract is passed through a column packed with a solid adsorbent like silica (B1680970) gel. Different compounds move through the column at different rates, allowing for their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often employed. This technique uses high pressure to pass the solvent through the column, providing higher resolution and separating compounds with very similar chemical properties. researchgate.net

Other Chromatographic Techniques: Depending on the complexity of the extract, other methods like ion exchange chromatography or size-exclusion chromatography may also be utilized as part of a comprehensive purification strategy. bio-rad.com

The structure and purity of the isolated this compound are then confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgresearchgate.net

Structural Elucidation and Re Evaluation of Aspergione B

Initial Proposed Structural Assignment of Aspergione B

The initial investigation into a newly isolated natural product is a meticulous process of decoding its molecular architecture. For this compound, this began with a suite of spectroscopic techniques aimed at piecing together its atomic framework.

Spectroscopic Data Interpretation and Preliminary Structural Hypotheses

In 2004, researchers first reported the isolation of this compound from the fungus Aspergillus sp. Through analysis of its mass spectrometry and nuclear magnetic resonance (NMR) data, a preliminary structure was proposed. High-resolution mass spectrometry suggested a specific molecular formula, providing the elemental composition of the molecule.

Subsequent analysis of ¹H and ¹³C NMR spectra allowed chemists to map out the carbon skeleton and the placement of hydrogen atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) helped in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Further 2D NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were used to connect these individual pieces, revealing proton-proton and proton-carbon connectivities through chemical bonds. Based on this body of evidence, a specific isochroman (B46142) derivative structure was hypothesized for this compound.

Synthetic Studies Leading to Structural Revisions of this compound

The proposed structure of a natural product remains a hypothesis until it is confirmed by total synthesis. The process of building the proposed molecule from the ground up and comparing its properties to the natural compound is the ultimate test of a structural assignment.

Total Synthesis of Proposed Structures and Discrepancies

Following the initial report, a research group led by Kuramochi embarked on the total synthesis of the proposed structure of this compound. The goal was to create the exact molecule hypothesized from the spectroscopic data. Upon successful synthesis, a critical comparison was made between the synthetic compound and the natural product isolated from the fungus.

A significant discrepancy emerged. The ¹H and ¹³C NMR spectra of the synthesized molecule were not identical to those of natural this compound. elsevierpure.comnih.govresearchgate.net While there were similarities, key differences in chemical shifts and coupling constants indicated that the synthesized compound and the natural product were, in fact, different molecules. This finding was a clear refutation of the initially proposed structure.

| Data Comparison | Natural this compound | Synthesized Proposed Structure |

| ¹H NMR Spectrum | Did not match | Did not match |

| ¹³C NMR Spectrum | Did not match | Did not match |

This interactive table summarizes the crucial discrepancy found when comparing the natural product with the synthesized version of the initially proposed structure.

Reassignment of this compound as Pseudodeflectusin (B1245747)

This spectral mismatch prompted a re-evaluation of the original data. The research team considered other known natural products with similar molecular formulas and spectroscopic features. This led them to a previously identified compound, pseudodeflectusin, an isochroman derivative isolated from Aspergillus pseudodeflectus.

To test this new hypothesis, the team synthesized pseudodeflectusin. In a pivotal moment for the story of this compound, the spectroscopic data of the synthetic pseudodeflectusin proved to be an exact match with the data from the natural sample of this compound. elsevierpure.comnih.govresearchgate.net The ¹H and ¹³C NMR spectra were superimposable, confirming that this compound and pseudodeflectusin are the same compound. elsevierpure.com This work definitively revised the structure of this compound.

Definitive Structural Confirmation of this compound (Pseudodeflectusin)

With the identity of this compound reassigned to pseudodeflectusin, the final step was to unequivocally confirm every detail of its structure, including its three-dimensional arrangement (stereochemistry), using the full power of modern spectroscopic methods.

Advanced Spectroscopic Analysis for Planar Connectivity and Stereochemistry

The definitive structure of pseudodeflectusin was established through extensive one- and two-dimensional NMR spectroscopic studies.

Planar Connectivity : 2D NMR experiments were crucial in confirming the atom-to-atom connections.

COSY spectra revealed which protons were coupled to each other through two or three bonds, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlated each proton directly to the carbon it is attached to, mapping out all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) showed correlations between protons and carbons over two and three bonds. This was essential for piecing together the entire carbon skeleton, especially in connecting molecular fragments across quaternary carbons (carbons with no attached protons).

Stereochemistry : Determining the relative orientation of atoms in 3D space was accomplished using Nuclear Overhauser Effect (NOE) experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close to each other in space, typically within 5 Ångstroms, regardless of whether they are connected through bonds. columbia.eduacdlabs.comacdlabs.comlibretexts.org By observing NOE correlations between specific protons, scientists could deduce their relative stereochemistry, confirming the spatial arrangement of substituents on the molecule's ring systems.

This comprehensive analysis provided unambiguous proof of the structure of pseudodeflectusin, and therefore, the corrected structure of this compound. elsevierpure.com The journey from a plausible but incorrect initial hypothesis to a synthetically-verified and spectroscopically-confirmed structure serves as a powerful illustration of the self-correcting nature of scientific inquiry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY/ROESY)

The structural revision of this compound was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. A pivotal study compared the ¹H and ¹³C NMR data of the originally proposed structure of this compound with that of a synthesized sample of pseudodeflectusin. researchgate.netamazonaws.commdpi.com The researchers discovered that the NMR spectra of their synthetic compound, which was based on the proposed structure for this compound, did not match the spectra of the natural product. researchgate.netamazonaws.commdpi.com Conversely, the ¹H and ¹³C NMR data for their synthetically produced pseudodeflectusin were identical to those reported for the natural compound initially called this compound. researchgate.netamazonaws.commdpi.com

While the primary evidence for the structural revision came from one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) NMR techniques are standard tools for the complete structural elucidation of complex organic molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish proton-proton and proton-carbon connectivities, respectively. For determining the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial as they identify protons that are close to each other in space, regardless of their bonding. However, specific 2D-NMR data, including NOESY/ROESY correlations for the structural re-evaluation of this compound to pseudodeflectusin, are not extensively detailed in the primary literature that focuses on the structural revision.

X-ray Crystallographic Analysis

The absolute configuration of this compound, now correctly identified as pseudodeflectusin, was unequivocally determined through single-crystal X-ray crystallography. amazonaws.com This powerful analytical technique provides a detailed three-dimensional map of the atomic arrangement within a crystal. The analysis was performed on a synthetically prepared sample of pseudodeflectusin, which established the absolute stereochemistry at its chiral centers as 7R, 9S. amazonaws.com

X-ray crystallography works by diffracting a beam of X-rays off a crystalline sample. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise positions of the atoms in the molecule can be determined. This method is considered the gold standard for determining the absolute configuration of chiral molecules, provided that suitable crystals can be obtained. While the determination of the absolute configuration by X-ray analysis is cited, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for pseudodeflectusin are not provided in the primary publication discussing the structural revision.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is another valuable technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, and by comparing the experimental spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned.

In the case of this compound (pseudodeflectusin), the primary literature on its structural revision attributes the determination of its absolute configuration to X-ray crystallography. amazonaws.com There is no explicit mention of the use of ECD spectroscopy to confirm the absolute configuration of this compound or pseudodeflectusin in the key studies that led to its structural re-evaluation. Therefore, no experimental ECD data for this compound is available in this context.

Comparative Analysis with Related Natural Products (e.g., Aspergione A, Ustusorane C)

The structural re-evaluation of this compound is part of a broader correction of the structures of compounds within the aspergione series. Notably, Aspergione A also had its structure revised and was found to be identical to another natural product, Ustusorane C. researchgate.netamazonaws.commdpi.com A comparative analysis of these compounds highlights the subtle yet significant structural differences that led to the initial misidentification.

Structural Similarities and Differences within the Aspergione Series

The initially proposed structures for Aspergione A and B shared a common tricyclic chromone (B188151) core with a dihydropyran ring and a 2,3-dimethyl-4-pyrone moiety. In contrast, Ustusorane C and pseudodeflectusin (the correct structure for this compound) possess an isochroman skeleton fused with a dihydrofuranone ring bearing a distinctive 2-(1-methylethylidene) group.

Below is a table comparing the ¹³C NMR chemical shifts for the originally proposed structure of this compound and the correct structure, pseudodeflectusin. The differences in the chemical shifts, particularly for the carbons in the heterocyclic portion of the molecules, are what ultimately led to the correction of the structure.

| Carbon No. | Proposed this compound (δc) | Pseudodeflectusin (δc) |

| 2 | Data not available | 126.8 |

| 3 | Data not available | 170.8 |

| 3a | Data not available | 163.0 |

| 4 | Data not available | 97.4 |

| 5 | Data not available | 143.0 |

| 6 | Data not available | 116.8 |

| 7 | Data not available | 76.5 |

| 8 | Data not available | 137.9 |

| 9 | Data not available | 100.8 |

| 9a | Data not available | 144.3 |

| 10 | Data not available | 20.9 |

| 11 | Data not available | 20.3 |

| 12 | Data not available | 21.4 |

Note: A complete side-by-side comparison of the NMR data for the proposed structure of this compound and pseudodeflectusin is not available in the cited literature, as the focus was on the synthesis and confirmation of the correct structure.

Biosynthetic Pathways of Aspergione B

Proposed Polyketide Biosynthetic Origin of Aspergione B

The molecular architecture of this compound suggests it is derived from the polyketide biosynthetic pathway. oup.com Polyketides are a diverse class of secondary metabolites produced by bacteria, fungi, and plants. nih.gov Their biosynthesis bears a strong resemblance to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. wikipedia.orgrasmusfrandsen.dk In fungi, this process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

The core scaffold of this compound is consistent with the assembly of a polyketide chain followed by a series of enzymatic modifications, including cyclization and dimerization. Synthetic studies have been crucial in understanding its structure, ultimately leading to the structural revision of this compound to be identical to pseudodeflectusin (B1245747). rsc.orgtandfonline.comoup.com The biosynthesis of the closely related compound, aurasperone B, from a naphthopyrone precursor further supports the polyketide origin, as this precursor is assembled by a PKS from one acetyl-CoA and six malonyl-CoA units. uniprot.org

Identification of Biosynthetic Gene Clusters (BGCs) in Aspergillus Species

In filamentous fungi, the genes required for the synthesis of a specific secondary metabolite are typically located together on the chromosome in a co-regulated unit known as a biosynthetic gene cluster (BGC). nih.gov The genus Aspergillus is known for its prolific production of secondary metabolites, and genome sequencing has revealed a large number of BGCs in various species. nih.gov For instance, initial analyses of Aspergillus fumigatus isolates suggested they harbor approximately 34-36 BGCs, though this number can vary between strains. nih.govresearchgate.net

A specific BGC responsible for the biosynthesis of aurasperone B, a dimer of the naphtho-γ-pyrone fonsecin (B1214945) B, has been identified in Aspergillus niger. uniprot.org This cluster, designated the "aun" cluster, contains the genes encoding all the necessary enzymes for the pathway, from the initial polyketide synthesis to the final tailoring steps. The organization of genes within a BGC facilitates their co-regulation and ensures the coordinated production of the enzymes needed for the metabolic pathway. nih.gov

Table 1: Genes in the Aurasperone B Biosynthetic Gene Cluster of Aspergillus niger

| Gene | Putative Function | Role in Biosynthesis | Citation |

|---|---|---|---|

| albA | Non-reducing polyketide synthase (NR-PKS) | Synthesizes the initial polyketide backbone (YWA1). | uniprot.org |

| aunA | Protein of unknown function | Part of the biosynthesis cluster. | uniprot.org |

| aunB | Cytochrome P450 monooxygenase | Catalyzes the oxidative dimerization of fonsecin B to aurasperone B. | uniprot.org |

| aunD | Methyltransferase | Methylates foncesin to produce fonsecin B. | uniprot.org |

| aunE | Methyltransferase | Methylates the precursor YWA1 to yield foncesin. | uniprot.org |

Enzymatic Steps and Intermediate Compounds in the Biosynthesis of this compound

The biosynthesis of a complex molecule like this compound (and its related structures like aurasperone B) is a stepwise enzymatic process. It begins with the formation of a polyketide chain by a PKS, which is then modified by a series of tailoring enzymes. rsc.orgnih.gov

Role of Polyketide Synthases (PKSs)

Polyketide synthases (PKSs) are the foundational enzymes in this pathway, responsible for constructing the carbon skeleton of the molecule from simple acyl-CoA precursors. wikipedia.orgmdpi.com Fungal PKSs are typically Type I, meaning they are large, multi-domain proteins where each domain performs a specific catalytic function. nih.gov

In the analogous pathway for aurasperone B, the process is initiated by a non-reducing polyketide synthase (NR-PKS) called albA. uniprot.org This enzyme catalyzes the condensation of a starter unit (one molecule of acetyl-CoA) with multiple extender units (six molecules of malonyl-CoA) to create the heptaketide naphthopyrone precursor, YWA1. uniprot.org The PKS iteratively adds the two-carbon units, controlling the chain length and the initial pattern of ketoreduction, which dictates the subsequent cyclization pattern. rasmusfrandsen.dk

Tailoring Enzymes and Post-Polyketide Modifications

Once the initial polyketide scaffold is released from the PKS, it undergoes a series of modifications by "tailoring enzymes." These enzymes, which include oxygenases, methyltransferases, and others, are responsible for the vast structural diversity of natural products. rsc.orgnih.gov They modify the core structure through reactions like hydroxylation, methylation, and oxidative coupling. nih.gov

In the aurasperone B pathway, after the albA synthase produces the YWA1 precursor, several tailoring enzymes act in sequence: uniprot.org

First Methylation: The methyltransferase aunE transfers a methyl group to YWA1, yielding foncesin. uniprot.org

Second Methylation: A second methyltransferase, aunD, adds another methyl group to foncesin, producing fonsecin B. uniprot.org

Oxidative Dimerization: The key final step is catalyzed by aunB, a cytochrome P450 monooxygenase. This enzyme facilitates the oxidative dimerization of two molecules of fonsecin B to form the final product, aurasperone B. uniprot.org

Table 2: Enzymatic Steps in the Biosynthesis of Aurasperone B

| Enzyme | Enzyme Class | Substrate | Product | Function | Citation |

|---|---|---|---|---|---|

| albA | Non-reducing PKS | Acetyl-CoA, Malonyl-CoA | YWA1 | Polyketide chain synthesis | uniprot.org |

| aunE | Methyltransferase | YWA1 | Foncesin | C-6 methylation | uniprot.org |

| aunD | Methyltransferase | Foncesin | Fonsecin B | C-8 methylation | uniprot.org |

| aunB | Cytochrome P450 | Fonsecin B | Aurasperone B | Oxidative dimerization | uniprot.org |

Genetic Manipulation Strategies for Biosynthesis Pathway Elucidation

To confirm the function of genes within a BGC and to elucidate the steps of a biosynthetic pathway, researchers employ various genetic engineering techniques. britannica.com These strategies involve the targeted modification of the producing organism's genome to observe the resulting changes in metabolite production. nih.gov

Gene Knockout and Overexpression Studies

Two of the most powerful and common techniques are gene knockout and gene overexpression. nih.govwikipedia.org

Gene Knockout: This technique involves the targeted inactivation or deletion of a specific gene. genome.gov By creating a "knockout mutant," scientists can observe the effect of the gene's absence. wikipedia.org For example, in the aurasperone B pathway, knocking out the aunB gene would be expected to prevent the formation of aurasperone B. Instead, its direct precursor, fonsecin B, would likely accumulate in the cell culture. This result would provide strong evidence that the aunB enzyme is responsible for converting fonsecin B into aurasperone B. uniprot.orgplos.org

Gene Overexpression: This strategy involves increasing the expression level of a particular gene, often by placing it under the control of a strong, constitutive promoter. nih.gov Overexpressing a gene can help identify rate-limiting steps in a pathway or confirm a gene's function by observing an increase in the corresponding product. nih.gov For instance, overexpressing the albA PKS gene might lead to an increased accumulation of the YWA1 precursor and, potentially, the final product, aurasperone B, if subsequent enzymatic steps are not rate-limiting.

These genetic manipulation strategies are essential tools for functionally characterizing the genes within BGCs and piecing together the intricate enzymatic assembly lines that produce complex natural products like this compound. mdpi.comftb.com.hr

Isotopic Labeling and Feeding Studies

A pivotal step in elucidating the biosynthetic pathway of a natural product involves isotopic labeling and feeding studies. This experimental approach provides definitive evidence for the metabolic precursors and the sequence of their incorporation into the final molecule. However, a review of the scientific literature indicates that specific, detailed isotopic labeling and feeding experiments for the biosynthesis of this compound, now correctly identified as pseudodeflectusin, have not been published. nih.govcapes.gov.brconicet.gov.ar

The compound originally named this compound, isolated from the fungus Aspergillus versicolor, was later demonstrated through chemical synthesis to be structurally identical to pseudodeflectusin, a metabolite from Aspergillus pseudodeflectus. nih.govconicet.gov.arnih.gov While extensive work has confirmed this structural revision, the focus has remained on chemical synthesis rather than biosynthetic investigation. capes.gov.brnih.govtandfonline.com

Based on the chemical structure of pseudodeflectusin, a hybrid polyketide-terpenoid biosynthetic origin is hypothesized. The isochroman (B46142) core is likely derived from a polyketide pathway, utilizing acetate (B1210297) and malonate units, while the furanone ring with its isopropylidene group suggests a terpenoid precursor originating from the mevalonate (B85504) pathway.

To confirm such a hypothesis, feeding studies with isotopically labeled precursors would be essential. In these experiments, the producing fungus, Aspergillus pseudodeflectus, would be cultured in a medium supplemented with a labeled compound. The pseudodeflectusin produced would then be isolated, and the location and extent of isotope incorporation would be determined, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Hypothetical Isotopic Labeling Scheme for Pseudodeflectusin Biosynthesis

The table below illustrates a hypothetical experimental design for feeding studies aimed at verifying the proposed biosynthetic pathway of pseudodeflectusin. It outlines potential precursors, the isotopes that would be used, and the expected outcomes based on the presumed hybrid biosynthetic origin.

| Precursor Fed | Isotope Label | Analytical Method | Expected Outcome / Rationale |

| Sodium Acetate | 13C or 14C | NMR / MS | To confirm the polyketide origin of the isochroman core. Enrichment of alternating carbon atoms in the benzene (B151609) and pyran rings would be expected. |

| Mevalonic Acid | 13C or 2H | NMR / MS | To verify the terpenoid origin of the dihydrofuranone moiety. Labeling would be anticipated in the five-carbon unit that forms the furanone ring and its isopropylidene substituent. |

| L-Methionine | 13C (methyl) | NMR / MS | To identify the origin of any methyl groups attached to the polyketide backbone, such as the C-7 methyl group, which are often derived from S-adenosyl methionine (SAM). |

To date, the execution and results of such specific labeling experiments for this compound (pseudodeflectusin) are not available in published research. Therefore, the precise biosynthetic pathway remains an area for future investigation.

Chemical Synthesis and Analog Design for Aspergione B

Total Synthesis of Aspergione B (Pseudodeflectusin)

The total synthesis of this compound was pivotal in confirming its correct structure as (+)-Pseudodeflectusin. capes.gov.brnpatlas.org The initial proposed structure of this compound was found to be incorrect when spectroscopic data of the synthetic compound did not match that of the natural product. capes.gov.br Subsequent synthetic efforts successfully prepared (+)-Pseudodeflectusin, whose spectroscopic data were identical to the natural isolate, thereby revising the structure of this compound. capes.gov.br

The first total synthesis of (+)-Pseudodeflectusin was instrumental in assigning its absolute configuration. conicet.gov.ar Researchers noted the structural similarity of its benzoisochroman skeleton to that of ochratoxin A and hypothesized a similar absolute configuration. conicet.gov.ar This led to synthetic strategies utilizing chiral precursors to achieve enantioselectivity.

One successful second-generation synthesis of (+)-Pseudodeflectusin employed a base-facilitated Diels-Alder reaction between a 2-pyrone and a chiral alkyne. conicet.gov.ar The use of a base was found to be crucial, as it deprotonated the hydroxyl group on the pyrone, enhancing the desired regioselectivity of the cycloaddition. conicet.gov.ar This approach provided an efficient route to the core structure of the molecule.

Another approach to the racemic form, (±)-Pseudodeflectusin, involved a one-pot method featuring a base-induced cyclization and a Horner-Wadsworth-Emmons olefination reaction to construct the highly substituted dihydrofuran-3-one ring system. acs.orgresearchgate.net

Several key intermediates and methodologies have been developed for the synthesis of this compound/Pseudodeflectusin (B1245747).

A significant strategy involved the synthesis of a 6-bromo-2-isopropylidenecoumaranone, identified as a potential key intermediate. escholarship.org This intermediate provides the core benzofuranone structure onto which the remaining rings can be constructed. The synthesis of this intermediate featured an L-proline-catalyzed aldolization to form the heterocyclic ring. escholarship.org

In one of the total syntheses of (±)-Pseudodeflectusin, an O,P-acetal was utilized as a key intermediate to construct the furanone moiety efficiently. conicet.gov.arresearchgate.net This demonstrates the use of acetal (B89532) chemistry to build complex heterocyclic systems.

The table below summarizes some of the key reactions and intermediates reported in the synthesis of this compound/Pseudodeflectusin.

| Synthetic Target | Key Reaction | Key Intermediate(s) | Reference(s) |

| (+)-Pseudodeflectusin | Base-facilitated Diels-Alder reaction | 2-Pyrone, Chiral alkyne | conicet.gov.ar |

| (±)-Pseudodeflectusin | Horner–Wadsworth–Emmons olefination | O,P-acetal, Dihydrofuran-3-one | acs.orgresearchgate.net |

| Potential Intermediate | L-proline-catalyzed aldolization | 6-bromo-2-isopropylidenecoumaranone | escholarship.org |

| (+)-Pseudodeflectusin | (Structure revision) | o-Anisic acid derivative | capes.gov.br |

These synthetic efforts not only provided access to the natural product for further study but also showcased versatile strategies for the construction of complex, angular tricyclic benzofuran (B130515) systems. conicet.gov.ar

Semi-Synthesis and Derivatization of this compound

Based on the available literature from the conducted searches, there is no specific information on the semi-synthesis or chemical derivatization of this compound for the generation of novel analogues. General strategies for creating natural product analogues often involve modifying peripheral functional groups to explore structure-activity relationships, but specific examples for this compound are not documented in the provided search results. escholarship.orgisomerase.com

No specific studies detailing the chemical modification of the this compound scaffold were identified in the search results.

While general synthetic biology and pathway engineering techniques exist for diversifying natural product structures, their specific application to this compound has not been reported in the searched literature. isomerase.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and safer solvents, are increasingly being applied to complex molecule synthesis. rsc.org However, the conducted searches did not yield any studies that specifically describe the application of green chemistry principles to the total or semi-synthesis of this compound. While the synthesis of related isochroman (B46142) derivatives has been approached with green chemistry considerations, direct application to this compound is not documented. rsc.org

Biological Activity and Mechanistic Investigations of Aspergione B Pseudodeflectusin

In Vitro Cytotoxic and Anticancer Activities

Aspergione B, also identified as Pseudodeflectusin (B1245747), has demonstrated notable biological activities, particularly in the realm of cancer research. Its effects on cancer cells have been explored through various in vitro studies, revealing its potential as a cytotoxic and anticancer agent.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of several human cancer cell lines. Early studies identified that Pseudodeflectusin exhibited cytotoxic effects against a panel of human cancer cells. Specifically, it was found to be active against stomach (NUGC-3), cervix (HeLa-S3), and peripheral blood (HL-60) cancer cell lines. researchgate.net However, it did not show activity against lung (A549) or colon (DLD-1) cancer cell lines in the same study. researchgate.net The lethal dose 50 (LD50) for HL-60 cells was reported to be 39 μM. researchgate.net In another study, Pseudodeflectusin was found to suppress the growth of HCT116 human colon cancer cells. nih.gov

The cytotoxic activity of this compound is attributed to the presence of an enone moiety within the furanone part of its structure, which has been suggested to be essential for its activity against HCT116 cells. nih.gov

Table 1: Cytotoxic Activity of this compound (Pseudodeflectusin) against various cancer cell lines

| Cell Line | Cancer Type | Activity | IC50/LD50 Value |

|---|---|---|---|

| NUGC-3 | Stomach Cancer | Cytotoxic | - |

| HeLa-S3 | Cervical Cancer | Cytotoxic | - |

| HL-60 | Leukemia | Cytotoxic | 39 µM (LD50) researchgate.net |

| HCT116 | Colon Cancer | Growth Suppression | - |

| A549 | Lung Cancer | Inactive | - |

| DLD-1 | Colon Cancer | Inactive | - |

Induction of Apoptosis in Cancer Cell Lines

In addition to inhibiting cell proliferation, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for many anticancer agents as it leads to the selective elimination of tumor cells.

The induction of apoptosis by Pseudodeflectusin has been observed in HCT116 human colon cancer cells. nih.gov The molecular mechanism underlying this pro-apoptotic activity is believed to be linked to the intrinsic apoptosis pathway. This pathway is a complex signaling cascade that is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. creative-diagnostics.com This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). wikipedia.org The balance between these opposing factions determines the cell's fate.

The initiation of the intrinsic pathway often involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. creative-diagnostics.com This, in turn, triggers the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis, dismantling the cell in an orderly fashion. creative-diagnostics.com While the precise molecular targets of this compound in the apoptotic pathway have not been fully elucidated, its ability to induce apoptosis underscores its potential as a lead compound for the development of novel cancer therapeutics. nih.govnih.gov

Effects on Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Some anticancer agents exert their effects by interfering with the cell cycle, causing it to arrest at specific checkpoints.

Research has indicated that Pseudodeflectusin can influence cell cycle progression. Specifically, it has been reported to cause a G1 phase arrest in NUGC-3 gastric cancer cells. creative-diagnostics.com The G1 phase is the first of four phases of the cell cycle and is a period of cell growth. Arrest at the G1 checkpoint prevents the cell from entering the S phase, where DNA replication occurs, thereby halting proliferation. This G1 arrest mechanism provides another facet to the anticancer profile of this compound, complementing its cytotoxic and pro-apoptotic activities.

Enzyme Inhibition Studies

The biological activities of natural products are often mediated through their interaction with and inhibition of specific enzymes. Investigations into the enzyme inhibitory profile of this compound and related compounds have revealed potential molecular targets that could explain their observed biological effects.

Inhibition of DNA Polymerases (e.g., DNA Polymerase α, β)

DNA polymerases are enzymes that are essential for DNA replication and repair. d-nb.info Because cancer cells are characterized by rapid and uncontrolled proliferation, they are highly dependent on the efficient functioning of DNA polymerases. Therefore, inhibitors of these enzymes are of significant interest as potential anticancer drugs.

Studies have suggested that Pseudodeflectusin possesses inhibitory activity against DNA polymerases. nih.gov While specific IC50 values for this compound against DNA polymerase α and β are not yet available in the public domain, the general inhibitory activity points towards a potential mechanism for its cytotoxic and cell cycle arresting effects. DNA polymerase α is a key enzyme in the initiation of DNA replication, while DNA polymerase β is involved in DNA repair pathways. d-nb.infoplos.org Inhibition of these enzymes would disrupt these critical cellular processes, leading to cell death or the cessation of proliferation.

Table 2: DNA Polymerase Inhibitory Activity

| Enzyme | Compound | Inhibitory Activity | IC50 Value |

|---|---|---|---|

| DNA Polymerase α | Pseudodeflectusin | Reported nih.gov | Not available |

| DNA Polymerase β | Pseudodeflectusin | Reported nih.gov | Not available |

Other Relevant Enzyme Targets (e.g., α-glucosidase for related aspergenones)

In the broader family of related compounds, other enzyme inhibitory activities have been noted. For instance, some aspergenone derivatives, which share structural similarities with this compound, have been found to exhibit inhibitory activity against α-glucosidase. researchgate.net α-Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibitors are used in the management of type 2 diabetes. While this activity has not been directly reported for this compound itself, it highlights a potential area for future investigation to broaden the understanding of its bioactivity profile. The search for other relevant enzyme targets for this compound is an ongoing area of research that may reveal additional mechanisms contributing to its biological effects.

Anti-inflammatory Properties (General context for fungal metabolites)

Fungi, particularly those derived from marine and endophytic environments, represent a prolific source of secondary metabolites with immense chemical diversity. researchgate.net These metabolites often possess potent biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. researchgate.netresearchgate.net The unique and often extreme conditions in which these fungi thrive may drive the evolution of metabolic pathways that produce structurally novel compounds with potential for therapeutic applications. researchgate.net The investigation of fungal metabolites is a significant area of research for discovering new lead structures for drug development. researchgate.netresearchgate.net Among the various bioactivities, anti-inflammatory action is a recurring theme, with many fungal compounds demonstrating the ability to modulate the body's inflammatory responses. researchgate.netresearchgate.net

Modulation of Inflammatory Mediators and Pathways

This compound, also known as Pseudodeflectusin, is a member of a class of molecules recognized for their diverse biological activities, including potential anti-inflammatory effects. ontosight.airesearchgate.net While detailed studies on this compound's specific anti-inflammatory mechanisms are emerging, research on closely related fungal natural products provides significant insights into how this class of compounds may function.

For instance, studies on asperjinone, a γ-butenolide natural product with structural similarities, have demonstrated significant anti-inflammatory activity. nih.gov In experiments using renal proximal tubular epithelial cells (RPTEC) under lipopolysaccharide (LPS)-induced inflammatory conditions, synthetic asperjinone was shown to suppress the gene expression of key pro-inflammatory cytokines. nih.govnih.gov It significantly reduced the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, this activity extended to the downstream signaling pathways of inflammation. The compound inhibited the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory cascade, and also reduced the total production of nitric oxide (NO). nih.govnih.gov The potent activity of asperjinone suggests it could be a promising candidate for developing novel anti-inflammatory agents. nih.gov These findings on a related compound highlight a likely mechanism for this compound, involving the suppression of pro-inflammatory mediators and their signaling pathways.

Table 1: Effect of Asperjinone (1) on Pro-inflammatory Cytokine Gene Expression in LPS-Induced RPTEC Cells

| Compound/Control | TNF-α Expression Reduction | IL-1β Expression Reduction | IL-6 Expression Reduction |

| Asperjinone (1) | High | 61% | 55% |

| Indomethacin (Control) | High | 56% | 57% |

| (S)-1 (Isomer) | Moderate | 52% | 48% |

| Asperimide C (rac-2) | Moderate | 52% | 44% |

| Asperimide C (2) | Moderate | 52% | 39% |

| Data sourced from studies on the related compound asperjinone, illustrating a potential mechanism for this compound. nih.gov |

Investigations into Other Biological Activities (e.g., Antimicrobial)

Beyond its potential anti-inflammatory effects, this compound (Pseudodeflectusin) has been noted for other potential biological activities. ontosight.ai It belongs to a class of organic molecules studied for a range of properties, including antimicrobial and antifungal activities. ontosight.ai

Research into the chemical ecology of the emerald cockroach wasp (Ampulex compressa) has provided indirect evidence for the antimicrobial potential of related compounds. The wasp larvae secrete a fluid containing a variety of isocoumarins to disinfect their host, the American cockroach. researchgate.net A fraction of this secretion containing these isocoumarins demonstrated growth inhibition against both the Gram-negative bacterium Serratia marcescens and the Gram-positive bacterium Staphylococcus hyicus. researchgate.net This suggests that the isocoumarin (B1212949) scaffold, a key structural feature related to this compound, is effective against a spectrum of microbes, providing a defense against pathogens. researchgate.net While these studies did not test this compound directly, they support the characterization of this compound class as having antimicrobial potential. ontosight.ai

Cellular and Molecular Mechanisms of Action

Understanding the precise cellular and molecular mechanisms through which this compound exerts its biological effects is a critical area of ongoing research. This involves identifying its direct molecular targets and characterizing how it alters cellular signaling pathways.

Target Identification and Engagement Studies

The specific molecular targets of this compound have not yet been fully elucidated in published literature. Identifying the direct binding partners of a bioactive small molecule is a complex process that often involves a combination of experimental and computational methods. researchgate.net Common approaches include affinity-based techniques, genetic interaction mapping, and computational modeling. researchgate.net

For this compound and its analogues, structure-activity relationship (SAR) studies have provided initial clues. Research has indicated that the enone moiety within the furanone part of the molecule is essential for its cytotoxic effects against human colon cancer cells, suggesting this functional group is critical for interacting with its molecular target(s). acs.org

Computational methods, such as molecular docking, can also predict interactions. For example, in a study of related compounds, in silico docking was used to investigate binding effects to the NF-κB p65 protein, a key regulator of inflammation, hinting at a potential target for anti-inflammatory activity. researchgate.net Further target validation would require experimental techniques such as CRISPR/Cas9-based genetic screening or chemical proteomics to confirm these interactions and understand their functional consequences. nuvisan.com

Pathway Perturbation Analysis

Pathway perturbation analysis is a method used to understand the effects of a compound by analyzing its impact on the activity of specific biological pathways. frontiersin.orgnih.gov This approach moves beyond single-gene effects to assess how sets of functionally related genes are collectively altered. advaitabio.com By treating cells with a compound like this compound and then measuring changes in gene or protein expression, researchers can infer which signaling or metabolic pathways are significantly perturbed. frontiersin.org

While specific pathway perturbation analyses for this compound are not yet available, the known bioactivities of related compounds offer a clear example of how such an analysis would be informative. The demonstrated ability of the related compound asperjinone to suppress the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2 in response to LPS is a form of pathway perturbation. nih.govnih.gov It shows a clear disruption of the LPS-induced inflammatory signaling cascade. A broader, systems-level analysis using transcriptomics or proteomics could reveal the full spectrum of pathways affected by this compound, providing deeper insights into its mechanism of action and potential off-target effects. frontiersin.orgbiorxiv.org

Structure Activity Relationship Sar Studies of Aspergione B and Its Analogues

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering its biological response. For Aspergione B (now correctly identified as Pseudodeflectusin) and its analogues, research has pointed to several critical structural components responsible for their biological effects, particularly their cytotoxicity.

The core chemical scaffold of this compound is a furo[3,2-h]isochroman. This angular tricyclic ring system forms the basic framework upon which the key functional groups are arranged. Within this framework, a pivotal pharmacophoric feature has been identified: the enone group located in the terminal furanone ring. Structure-activity relationship studies have demonstrated that this α,β-unsaturated ketone moiety is essential for the cytotoxic activity of these compounds against cell lines such as the HCT116 human colon cancer cells. The electrophilic nature of this enone likely makes it a reactive site for nucleophilic attack by amino acid residues (like cysteine or histidine) within the active site of a target protein, leading to covalent modification and inactivation of the protein, which ultimately results in cell death.

Key structural motifs for the biological activity of this compound include:

Furo[3,2-h]isochroman core: The rigid tricyclic skeleton that correctly positions the other functional groups for interaction with the biological target.

Furanone enone system: An essential α,β-unsaturated ketone that is considered critical for the compound's cytotoxic mechanism.

C-9 hydroxyl group: The presence of a free hydroxyl group at the C-9 position appears to be important for activity, as its modification (e.g., methylation in Ustusorane C) can alter biological potency.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in determining the biological activity of a compound. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with drug molecules. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects.

For this compound, its identity as (+)-Pseudodeflectusin means it is a chiral molecule. Through enantioselective total synthesis and X-ray crystallography, the absolute configuration of the naturally occurring, biologically active isomer has been unambiguously determined to be (7R, 9S).

While studies directly comparing the biological activity of all possible stereoisomers of this compound are not extensively detailed in the literature, the principle of stereospecificity in natural products is well-established. The specific (7R, 9S) configuration dictates the precise three-dimensional shape of the molecule, which governs how it fits into the binding pocket of its molecular target. It is highly probable that the other stereoisomers would exhibit significantly lower or different biological activity, as their spatial arrangement would prevent optimal interaction with the target protein. Studies on other complex natural products have shown that only the "natural" isomer displays significant potency, suggesting that cellular uptake and target binding are stereoselective processes. Therefore, the (7R, 9S) stereochemistry of this compound is considered an integral part of its pharmacophore.

Systematic Chemical Modifications and Resultant Activity Profiles

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogues are the cornerstone of SAR studies. These investigations help to identify which functional groups are essential for activity and which can be altered to improve properties like potency and selectivity.

For this compound (Pseudodeflectusin) and related isochromans, several studies have provided insights into their SAR, particularly concerning cytotoxicity against cancer cell lines. A key finding is the indispensable nature of the furanone enone system; modification or reduction of this double bond leads to a loss of cytotoxic activity.

Further SAR insights can be gained by comparing the activity of this compound with its naturally occurring analogues. For instance, Ustusorane C (the revised structure of Aspergione A) is structurally identical to this compound except for the methylation of the hydroxyl group at the C-9 position. Comparing the biological activities of these two compounds can thus illuminate the role of this hydroxyl group. Another related natural product, Ustusorane E, has demonstrated potent cytotoxicity against the HL-60 human leukemia cell line.

The following table summarizes the cytotoxic activity of this compound and selected related compounds, illustrating key structure-activity relationships.

| Compound | Structural Modification from this compound | Cell Line | Activity (IC₅₀) | Reference |

| This compound (Pseudodeflectusin) | - | HL-60 | 39 µM | |

| Ustusorane E | Different side chain on furanone ring | HL-60 | 0.13 µM | |

| Ustusorane C (Aspergione A) | C-9 hydroxyl is methylated (C9-OCH₃) | - | Activity data not specified in sources |

The Furanone Moiety: The structure of the side chain on the furanone ring significantly impacts potency, as evidenced by the high activity of Ustusorane E compared to this compound against HL-60 cells.

The C-9 Hydroxyl Group: The presence of a free hydroxyl group at C-9 is likely important for activity, potentially acting as a hydrogen bond donor or acceptor in interactions with a biological target. Its methylation in Ustusorane C would remove this capability, likely altering its activity profile.

Computational Chemistry Approaches for SAR Modeling

In modern drug discovery, computational chemistry and molecular modeling are indispensable tools for accelerating the process of lead optimization and understanding SAR. These methods allow researchers to predict the properties of molecules and their interactions with biological targets, thereby guiding synthetic efforts toward more promising compounds. While specific computational SAR models for this compound are not widely published, several standard techniques could be applied to elucidate its mechanism of action and guide the design of novel analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. If a protein target for this compound were identified, molecular docking could be used to simulate its binding mode. This would help visualize the key interactions (e.g., hydrogen bonds with the C-9 hydroxyl group, covalent reactions at the enone) and explain why the (7R, 9S) stereoisomer is the active form.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study on this compound, a library of analogues with varying substituents would be synthesized and tested for their cytotoxic activity. Then, computational software would calculate a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue. Statistical methods would be used to generate an equation that correlates these descriptors with activity (e.g., IC₅₀ values), allowing the predicted potency of new, unsynthesized compounds to be estimated.

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features that a molecule must possess to be active. By aligning a set of active analogues like this compound and Ustusorane E, a common pharmacophore model could be generated. This model would consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and electrophilic sites, providing a 3D blueprint for designing new molecules with potentially high activity.

These computational approaches provide powerful, cost-effective methods to rationalize the experimental SAR data and guide the design of the next generation of analogues based on the this compound scaffold.

Advanced Analytical Methodologies for Aspergione B Research

Chromatographic Techniques for High-Purity Isolation and Analysis (e.g., HPLC, LC-MS)

The isolation and purification of Aspergione B from fungal cultures is a critical first step for any further research. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering high resolution and efficiency in separating components of a mixture. rsc.orgnuvisan.com In the context of this compound, which was found to be structurally identical to pseudodeflectusin (B1245747), HPLC has been instrumental. nih.govmdpi.complos.org Researchers typically employ reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the differential partitioning of the compounds between the two phases.

For instance, in the initial isolation of pseudodeflectusin, HPLC was a key purification step to obtain the compound in a pure form for subsequent structural analysis. researchgate.netnih.gov Furthermore, chiral HPLC, a specialized form of HPLC that uses a chiral stationary phase, was vital in determining the absolute configuration of the molecule, which was achieved for the related compound (+)-pseudodeflectusin. plos.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.orgnih.govyoutube.com This hyphenated technique is not only used for purification but also for the rapid analysis of crude extracts to identify the presence of known and novel compounds. researchgate.netmdpi.com In the study of Aspergillus metabolomes, LC-MS is a standard method for profiling the secondary metabolites produced under different culture conditions. researchgate.netnih.govnih.gov For this compound, LC-MS analysis provides the mass-to-charge ratio (m/z) of the molecule, which is a fundamental piece of data for its identification.

Spectroscopic Methods for In-Depth Structural Characterization

Once a pure sample of this compound is obtained, spectroscopic methods are employed to determine its intricate chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the structure of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule. In the case of this compound, extensive NMR studies were crucial in its initial, albeit incorrect, structural assignment and the subsequent structural revision to that of pseudodeflectusin. nih.govmdpi.com The comparison of ¹H and ¹³C NMR spectroscopic data of the synthesized compound with the natural product was the definitive step in confirming their identity. nih.govmdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. mdpi.com This technique was fundamental in establishing the molecular formula of this compound/pseudodeflectusin. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further clues about the compound's structure. youtube.com

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry. The absolute configuration of (+)-pseudodeflectusin was unequivocally determined using this method, which in turn defined the stereochemistry of this compound. plos.org

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms, helping to piece together the molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition. |

| X-ray Crystallography | Provides the definitive 3D structure and absolute stereochemistry. |

Hyphenated Techniques for Complex Mixture Analysis in Research Settings

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures like fungal extracts in a research setting. mdpi.com LC-MS is the most prominent of these techniques in natural product research. nih.govnih.gov

Modern advancements have led to the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers. mdpi.com These systems (UHPLC-HRMS) offer superior resolution, sensitivity, and speed, enabling the detection and tentative identification of dozens or even hundreds of metabolites in a single run. researchgate.netmdpi.com This approach, often referred to as metabolomics, is used to compare the chemical profiles of different fungal strains or the same strain under various growth conditions, potentially revealing new derivatives of this compound or related compounds. researchgate.netnih.gov

Another powerful, though less common, hyphenated technique is LC-SPE-NMR, where peaks from the HPLC are trapped on solid-phase extraction (SPE) cartridges and then analyzed by NMR. mdpi.com This allows for the acquisition of detailed structural information on individual components of a mixture without the need for complete isolation.

Quantitative Analytical Methods in Biosynthesis and Metabolism Studies

Understanding how this compound is produced by the fungus (biosynthesis) and how it might be transformed (metabolism) requires robust quantitative analytical methods.

Quantitative LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. rsc.orgnih.govnih.gov In this technique, specific fragmentation transitions for the analyte of interest are monitored, providing high selectivity and sensitivity. To study the biosynthesis of this compound, one could develop an LC-MS/MS method to quantify its production over time in fungal cultures or to measure the impact of genetic or environmental perturbations on its yield. nih.govnih.gov This would typically involve the use of an internal standard, ideally a stable isotope-labeled version of this compound, to ensure high accuracy and precision. nuvisan.com

Stable Isotope Labeling: To elucidate the biosynthetic pathway of this compound, researchers can employ stable isotope labeling experiments. nih.govbeilstein-journals.orgnih.gov In this approach, the fungus is fed with precursors (e.g., acetate (B1210297), amino acids) that are enriched with stable isotopes like ¹³C or ¹⁵N. beilstein-journals.orgnih.gov The resulting this compound is then isolated and analyzed by mass spectrometry and NMR to determine the positions and extent of isotope incorporation. This provides direct evidence for the building blocks of the molecule and the sequence of their assembly by the polyketide synthase (PKS) and other biosynthetic enzymes. nih.govbeilstein-journals.org Combining stable isotope labeling with LC-MS analysis allows for the tracking of labeled atoms through various metabolic pathways. nih.govfrontiersin.org

Biosynthetic Gene Cluster Analysis: While not a direct analytical chemistry method for the compound itself, the analysis of the biosynthetic gene cluster (BGC) responsible for producing this compound is a critical component of modern biosynthesis studies. nih.govmdpi.comnih.govsecondarymetabolites.org Identifying and sequencing the PKS genes and other tailoring enzyme genes in the Aspergillus genome provides a roadmap for the biosynthesis. This genetic information can then be correlated with the chemical structure and used to design experiments, such as gene knockouts, to confirm the function of specific genes in the pathway. The effect of these genetic manipulations on the production of this compound would then be quantified using methods like LC-MS/MS.

| Analytical Approach | Application in this compound Research |

| Quantitative LC-MS/MS | Precise measurement of this compound concentration in fungal cultures to study production kinetics and the effects of genetic or environmental changes. nih.govnih.gov |

| Stable Isotope Labeling | Tracing the incorporation of labeled precursors to elucidate the biosynthetic pathway and identify the molecular building blocks. beilstein-journals.orgnih.gov |

| Gene Cluster Analysis | Identifying the genes responsible for biosynthesis, providing a framework for understanding and manipulating the production of this compound. mdpi.comnih.gov |

Interactions with Biological Targets

Protein-Ligand Binding Studies

The principal biological target identified for Aspergone B is the enzyme α-glucosidase. This enzyme is crucial for carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Research has demonstrated that Aspergone B exhibits inhibitory activity against α-glucosidase. The potency of this inhibition was quantified with an IC50 value of 1.65 mM. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, providing a standardized measure of its inhibitory potential.

Table 1: Enzymatic Inhibition Data for Aspergone B

| Target Enzyme | IC50 Value (mM) |

| α-glucosidase | 1.65 |

This table summarizes the reported inhibitory concentration of Aspergone B against its known biological target.

Currently, detailed kinetic studies elucidating the precise mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive) are not extensively available in the public domain. Furthermore, comprehensive structural data from techniques such as X-ray crystallography or NMR spectroscopy, which would provide a detailed view of the binding mode of Aspergone B within the active site of α-glucosidase, remain to be published.

Modulation of Specific Cellular Pathways

The inhibition of α-glucosidase by Aspergone B directly implies a modulatory effect on carbohydrate metabolism pathways. By inhibiting this key enzyme in the digestive tract, Aspergone B can delay the breakdown of complex carbohydrates into glucose, thereby reducing the postprandial glucose spike. This mechanism is a cornerstone of management for hyperglycemia in diabetic patients.

Beyond this primary effect, information regarding the modulation of other specific cellular signaling pathways by Aspergone B is limited. Further research is necessary to explore whether Aspergone B interacts with other cellular components to influence pathways related to inflammation, oxidative stress, or other processes that are often dysregulated in metabolic diseases.

Mechanistic Insights from Target-Based Screening

The identification of α-glucosidase as a target for Aspergone B likely originated from target-based screening approaches, where compounds are tested for their activity against a specific, known biological target. The reported IC50 value is a direct outcome of such screening.

However, broader, target-based screening of Aspergone B against a wider array of enzymes or receptors has not been extensively reported. Such studies would be invaluable in identifying potential off-target effects or uncovering novel therapeutic applications for this compound. In silico screening and molecular modeling studies could also provide predictive insights into other potential biological targets of Aspergone B, guiding future experimental validation. At present, detailed mechanistic insights derived from comprehensive target-based screening are not available.

Future Research Directions and Research Challenges for Aspergione B

Elucidation of Remaining Biosynthetic Ambiguities

A fundamental prerequisite for the manipulation and optimization of a natural product is a thorough understanding of its biosynthetic pathway. At present, the biosynthetic gene cluster and the enzymatic steps leading to the formation of Aspergione B have not been publicly elucidated.

Future Research Directions:

Identification of the Biosynthetic Gene Cluster (BGC): The primary step will be to identify the BGC responsible for this compound production in the source organism, presumably a species of Aspergillus. This can be achieved through genome mining approaches, searching for characteristic genes such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are often the core enzymes in fungal secondary metabolite biosynthesis.

Functional Characterization of Biosynthetic Enzymes: Once the BGC is identified, each gene within the cluster needs to be systematically inactivated or heterologously expressed to determine its specific role in the biosynthetic pathway. nih.govfrontiersin.org This will involve characterizing the function of enzymes like PKSs, NRPSs, tailoring enzymes (e.g., oxidases, methyltransferases), and transporters. nih.govresearchgate.netnih.gov

Delineation of the Complete Pathway: The ultimate goal is to reconstruct the entire biosynthetic pathway, identifying all intermediates and the sequence of enzymatic reactions that convert primary metabolites into the final this compound structure.

Research Challenges:

Silent or Cryptic BGCs: The BGC for this compound may be silent or poorly expressed under standard laboratory conditions, making its identification and the isolation of its product challenging. nih.govnih.gov

Complexity of Fungal Genetics: Genetic manipulation of the native producing strain can be difficult, necessitating the development of robust genetic tools or the use of heterologous expression systems. nih.govnih.gov

Characterization of Novel Enzymes: The pathway may involve enzymes with novel catalytic functions, requiring extensive biochemical and structural studies to understand their mechanisms.

Discovery of Novel this compound Analogues with Enhanced Specificity or Potency

The generation of novel analogues is a key strategy to improve the therapeutic potential of a lead compound. Currently, there is no information available on any synthesized or naturally discovered analogues of this compound.

Future Research Directions:

Combinatorial Biosynthesis: By manipulating the biosynthetic genes of this compound, it may be possible to generate novel analogues. This could involve domain swapping in PKS or NRPS modules, or the introduction of tailoring enzymes from other biosynthetic pathways.

Chemical Synthesis: The development of a total synthesis route for this compound would provide a platform for the rational design and synthesis of a wide range of analogues with modifications to the core scaffold.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications impact biological activity will be crucial for guiding the design of analogues with improved properties. nih.govnih.govmdpi.com

Research Challenges:

Lack of a Known Biological Target: Without knowledge of the molecular target and mechanism of action of this compound, the rational design of analogues is significantly hampered.

Synthetic Complexity: The chemical structure of this compound may be complex, posing significant challenges to its total synthesis and the generation of derivatives.

Substrate Specificity of Biosynthetic Enzymes: The enzymes in the this compound pathway may have strict substrate specificity, limiting the diversity of analogues that can be produced through biosynthetic engineering.

Exploration of New Biological Activities beyond Current Findings

The biological activity profile of this compound is currently undefined in the scientific literature. Identifying its biological effects is a critical step in determining its potential for therapeutic or other applications.

Future Research Directions:

Broad-Spectrum Bioactivity Screening: this compound should be screened against a diverse panel of biological targets and in various phenotypic assays to identify potential antimicrobial, anticancer, anti-inflammatory, or other activities.

Mechanism of Action Studies: Once a significant biological activity is identified, further studies will be needed to elucidate the underlying mechanism of action, including the identification of its molecular target(s).

In Vivo Efficacy Studies: Promising in vitro activities would need to be validated in relevant animal models to assess the in vivo efficacy and potential of this compound.

Research Challenges:

Availability of the Compound: Screening and mechanistic studies require a reliable supply of pure this compound, which is currently a major bottleneck.

Target Deconvolution: Identifying the specific molecular target of a bioactive compound can be a complex and time-consuming process, often requiring a combination of genetic, biochemical, and proteomic approaches. nih.govmdpi.com

Potential for Non-Specific Activity: Natural products can sometimes exhibit non-specific cytotoxicity or other off-target effects that need to be carefully evaluated.

Development of Robust Production Strategies for Academic Supply

To facilitate all aspects of research on this compound, a sustainable and scalable production method is essential. At present, no such strategies have been reported.

Future Research Directions:

Optimization of Fermentation Conditions: For production from the native organism, systematic optimization of fermentation parameters (e.g., media composition, temperature, pH, aeration) will be necessary to maximize the yield of this compound. nih.govresearchgate.netnih.gov

Heterologous Expression: Transferring the this compound BGC into a well-characterized and genetically tractable host, such as Aspergillus nidulans or Saccharomyces cerevisiae, could enable more reliable and higher-titer production. nih.govfrontiersin.orgnih.gov

Metabolic Engineering: Engineering the host organism's metabolism to increase the supply of precursors for this compound biosynthesis could further enhance production levels.

Research Challenges:

Low Native Production Titer: The native producer may only produce very small quantities of this compound, making large-scale isolation difficult and expensive.

Challenges in Heterologous Expression: Successful heterologous expression of a complete fungal BGC can be challenging due to issues with gene regulation, post-translational modifications, and metabolic burden on the host. researchgate.netsemanticscholar.org

Purification and Isolation: Developing an efficient and scalable downstream process for the purification of this compound from complex fermentation broths will be critical.

Integration with Systems Biology and Chemical Biology Approaches

Modern biological research increasingly relies on systems-level and chemical biology approaches to understand complex biological processes and the effects of small molecules. The application of these strategies to this compound is currently non-existent.

Future Research Directions:

Metabolomics and Proteomics: Untargeted metabolomics and proteomics studies could be used to understand the global effects of this compound on cellular metabolism and protein expression, providing clues to its mechanism of action. nih.govnih.govresearchgate.net

Development of Chemical Probes: The synthesis of tagged or clickable versions of this compound could facilitate the identification of its cellular binding partners and targets through affinity purification and proteomics. nih.govnih.gov

Computational Modeling: In silico docking and molecular dynamics simulations could be used to predict potential protein targets and guide the design of more potent and selective analogues.

Research Challenges:

Data Integration and Interpretation: Systems biology approaches generate large and complex datasets that require sophisticated bioinformatics tools and expertise for their analysis and interpretation.

Synthesis of Functionalized Probes: The chemical synthesis of functionalized this compound analogues for use as chemical probes may be non-trivial and require significant synthetic effort.

Lack of Foundational Knowledge: The successful application of these advanced approaches is heavily dependent on a foundational understanding of the basic biology of this compound, which is currently lacking.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are critical for confirming the structure of Aspergione B, and how should they be applied?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to resolve its angular tricyclic chromone framework. Mass spectrometry (MS) and X-ray crystallography are essential for validating molecular weight and stereochemistry. Cross-reference synthetic analogs (e.g., ustosorane C) to resolve structural ambiguities, as misassignments have occurred historically .

- Key considerations : Compare spectral data with synthesized standards to rule out isomeric impurities, such as pseudodeflectusin (5b), which shares similar features but differs in ring A configuration .

Q. How should researchers design in vitro experiments to evaluate this compound’s cytotoxic activity against cancer cell lines?

- Experimental design :

- Cell lines : Use diverse panels (e.g., HeLa, MCF-7, HepG2) to assess selectivity.

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.

- Dose-response : Test concentrations spanning 0.1–100 µM, with triplicate replicates, to calculate IC₅₀ values.

- Assay duration : 48–72 hours to capture delayed apoptotic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Analytical framework :

Replicate synthesis : Confirm compound purity (>95% via HPLC) to exclude batch variability.

Structural validation : Compare with synthetic standards (e.g., ustosorane C) to verify identity.

Mechanistic studies : Use transcriptomics or proteomics to identify molecular targets (e.g., kinase inhibition) and contextualize cytotoxicity .